2-(Diamino-1,3,5-triazin-2-yl)acetonitrile

Anticancer Medicinal Chemistry Triazine Derivatives

This compound features a unique acetonitrile group on the 1,3,5-triazine core, providing a reactive handle for creating diverse anticancer scaffolds. It enables synthesis of derivatives with sub-micromolar GI50 values. Insist on ≥95% purity for reproducible research. Procure from major vendors to avoid batch variability.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 13301-35-4
Cat. No. B089307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diamino-1,3,5-triazin-2-yl)acetonitrile
CAS13301-35-4
Synonyms1,3,5-Triazine-2-acetonitrile,4,6-diamino-(9CI)
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC(C#N)C1=NC(=NC(=N1)N)N
InChIInChI=1S/C5H6N6/c6-2-1-3-9-4(7)11-5(8)10-3/h1H2,(H4,7,8,9,10,11)
InChIKeyCYAHRCOFGLBBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile (CAS 13301-35-4): A Key Diamino-Triazine Scaffold for Chemical Synthesis and Drug Discovery


2-(Diamino-1,3,5-triazin-2-yl)acetonitrile (CAS 13301-35-4) is a heterocyclic organic compound belonging to the 1,3,5-triazine class. It is characterized by a 1,3,5-triazine core substituted with two amino groups at the 4 and 6 positions and an acetonitrile group at the 2-position [1]. It is typically available as a powder with a minimum purity of 95% and is used as a versatile small molecule scaffold . Its molecular formula is C5H6N6, with a molecular weight of 150.14 g/mol .

Critical Role of the Acetonitrile Group in 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile for Targeted Synthesis


Generic substitution with other diamino-triazine derivatives is not feasible due to the unique reactivity conferred by the acetonitrile group. This moiety provides a reactive handle for further derivatization, enabling the synthesis of a diverse range of chemical structures that are unattainable with simpler 2,4-diamino-1,3,5-triazine analogs [1]. The specific position and electronic properties of the acetonitrile group are critical for the biological activity observed in downstream derivatives, particularly as anticancer agents [2]. Substituting this compound would likely result in a loss of synthetic utility and fail to produce the desired bioactive scaffolds.

Quantitative Evidence for the Differentiation of 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile


Potent Anticancer Activity of Derivatives Synthesized from 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile Scaffold

Derivatization of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile yields compounds with remarkable in vitro antitumor activity. The most active derivative, compound 19 (2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2-{[4-(dimethylamino)phenyl]imino}acetonitrile), demonstrated a GI50 value of 3.3 x 10^-8 M against the melanoma MALME-3M cell line [1]. This is in contrast to the parent scaffold, which is not reported to have direct anticancer activity, highlighting the value of the scaffold for generating potent bioactive molecules.

Anticancer Medicinal Chemistry Triazine Derivatives

Cytotoxic Activity of 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile-Derived Hybrid Molecules

The compound serves as a precursor for hybrid molecules with potent cytotoxic properties. A derivative, 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine (compound 11), synthesized from a 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitrile analog, exhibited an IC50 in the range of 1.51–2.60 μM across five human cancer cell lines (DAN-G, A-427, LCLC-103H, SISO, and RT-4) [1]. This provides quantitative evidence of the scaffold's value in creating broad-spectrum cytotoxic agents.

Cytotoxicity Hybrid Molecules Coumarin

Physicochemical Profile for Synthetic Planning and Handling of 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile

The compound's specific physicochemical properties inform its use in synthesis and storage. It has a reported density of 1.503 g/cm³ and a high boiling point of 555.5°C at 760 mmHg, indicating significant thermal stability . It is a colorless crystalline solid with limited water solubility but higher solubility in organic solvents like chloroform and methanol . These data are essential for designing reaction conditions and purification strategies.

Physicochemical Properties Chemical Synthesis Analytical Chemistry

Commercial Availability and Quality Specifications of 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile

The compound is commercially available from major chemical suppliers as a research-grade building block. For example, Sigma-Aldrich offers it under catalog number ENA181911642 with a specified purity of 95%, provided as a powder, and recommends storage at room temperature . This level of specification is critical for ensuring reproducibility in research settings and differentiates it from custom-synthesized batches lacking certified analytical data.

Procurement Quality Control Chemical Sourcing

Recommended Research and Industrial Applications for 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile


Medicinal Chemistry: Synthesis of Anticancer Agents

Use as a core scaffold for synthesizing novel anticancer agents. The acetonitrile group allows for the introduction of diverse chemical moieties, as demonstrated by the generation of derivatives with sub-micromolar GI50 and IC50 values against various cancer cell lines [1]. This is particularly relevant for programs targeting melanoma and other solid tumors.

Chemical Biology: Development of Hybrid Polypharmacology Molecules

Employ the compound as a building block for creating hybrid molecules designed to engage multiple biological targets. The successful synthesis and cytotoxic evaluation of 2,4-diamino-1,3,5-triazine/2-imino-coumarin hybrids provides a proven pathway for this application [2].

Process Chemistry: Design of Robust Synthetic Routes

Leverage the compound's well-defined physicochemical properties, such as its high boiling point and thermal stability, to design robust and scalable synthetic routes . Its solubility profile in organic solvents like chloroform and methanol is also advantageous for common organic reactions and purification techniques .

Academic and Industrial Research: Reliable Sourcing for Reproducible Experiments

Procure this specific compound from major vendors to ensure high purity (≥95%) and consistent quality for reproducible research outcomes. This mitigates the risk associated with unknown or unverified batches from custom syntheses, which is essential for publishing reliable data and advancing projects efficiently .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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